molecular formula C26H24ClN3O2S B2687199 3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3,4-dihydroquinazolin-4-imine CAS No. 860610-61-3

3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3,4-dihydroquinazolin-4-imine

Numéro de catalogue: B2687199
Numéro CAS: 860610-61-3
Poids moléculaire: 478.01
Clé InChI: WMMWASYIEYFGLR-GOHOYNSJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

The compound 3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3,4-dihydroquinazolin-4-imine is a quinazoline derivative characterized by a bicyclic aromatic core with substitutions at positions 2, 3, 6, and 5. The quinazoline scaffold is widely studied in medicinal chemistry due to its versatility in interacting with biological targets, such as enzymes and receptors . Key structural features of this compound include:

  • Position 2: A (2E)-3-phenylpropenylsulfanyl group, contributing π-π stacking capabilities and rigidity due to the conjugated double bond.
  • Positions 6 and 7: Methoxy groups, enhancing solubility and influencing electronic properties.

Synthetic routes for such compounds often involve reacting substituted 4-chloroquinazolines with amines or thiols under acidic or basic conditions .

Propriétés

IUPAC Name

3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-[(E)-3-phenylprop-2-enyl]sulfanylquinazolin-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O2S/c1-31-23-15-20-22(16-24(23)32-2)29-26(33-14-8-11-18-9-4-3-5-10-18)30(25(20)28)17-19-12-6-7-13-21(19)27/h3-13,15-16,28H,14,17H2,1-2H3/b11-8+,28-25?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMWASYIEYFGLR-GOHOYNSJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCC=CC3=CC=CC=C3)CC4=CC=CC=C4Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SC/C=C/C3=CC=CC=C3)CC4=CC=CC=C4Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3,4-dihydroquinazolin-4-imine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2-chlorobenzyl chloride and a suitable catalyst like aluminum chloride.

    Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Sulfanyl Group Addition: The sulfanyl group can be added through a thiol-ene reaction, where a thiol compound reacts with an alkene in the presence of a radical initiator.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3,4-dihydroquinazolin-4-imine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the imine group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and receptor binding due to its diverse functional groups.

Medicine

In medicinal chemistry, 3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3,4-dihydroquinazolin-4-imine could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mécanisme D'action

The mechanism of action of 3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3,4-dihydroquinazolin-4-imine depends on its interaction with molecular targets. For example, if it exhibits anticancer activity, it may inhibit specific enzymes or signaling pathways involved in cell proliferation. The presence of the quinazoline core suggests potential interactions with kinases or other proteins involved in cellular signaling.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural analogs of the target compound differ primarily in substituents at positions 2 and 3, which critically influence physicochemical and pharmacological properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Quinazoline Derivatives

Compound Name R3 Substituent R2 Substituent Molecular Weight (g/mol) Key Features
Target Compound (2-Chlorophenyl)methyl (E)-3-phenylpropenylsulfanyl ~484.0* Enhanced π-π interactions; potential rigidity from propenyl group
6,7-Dimethoxy-2-[(2-methylpropyl)sulfanyl]-3-{[3-(trifluoromethyl)phenyl]methyl}-3,4-dihydroquinazolin-4-imine 3-(Trifluoromethyl)phenylmethyl 2-Methylpropylsulfanyl 481.99 Increased lipophilicity (CF3 group); reduced π-stacking capability
2-(Benzylsulfanyl)-3-[(3-chloro-4-methoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroquinazolin-4-imine 3-Chloro-4-methoxyphenylmethyl Benzylsulfanyl 481.99 Methoxy group improves solubility; chloro substituent enhances electrophilicity
3-[(Furan-2-yl)methyl]-6,7-dimethoxy-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-imine Furan-2-ylmethyl 3-(Trifluoromethyl)phenylsulfanyl ~492.0* Heterocyclic furan enhances polarity; trifluoromethyl boosts stability

*Calculated based on molecular formulas.

Key Observations:

Electronic and Steric Influences: The 3-chloro-4-methoxyphenylmethyl group in combines electron-withdrawing (Cl) and electron-donating (OCH3) effects, modulating electronic interactions with targets.

Heterocyclic Modifications :

  • Compounds like incorporate heterocyclic moieties (e.g., furan), which may alter metabolic stability and hydrogen-bonding capacity compared to purely aromatic substituents.

Activité Biologique

The compound 3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3,4-dihydroquinazolin-4-imine (CAS No. 860610-61-3) is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes a quinazoline core, which is known for various biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H24ClN3O2SC_{26}H_{24}ClN_3O_2S with a molecular weight of 478.01 g/mol. The presence of multiple functional groups such as methoxy and sulfanyl enhances its reactivity and biological potential.

PropertyValue
Molecular FormulaC26H24ClN3O2S
Molecular Weight478.01 g/mol
Boiling Point640.6 ± 65.0 °C (predicted)
Density1.24 ± 0.1 g/cm³ (predicted)
pKa2.77 ± 0.20 (predicted)

Anticancer Activity

Research indicates that compounds with a quinazoline structure exhibit significant anticancer properties. For instance, studies have shown that derivatives of quinazoline can inhibit the growth of various cancer cell lines through different mechanisms, including apoptosis induction and cell cycle arrest.

  • Mechanism of Action : The quinazoline core may interfere with signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.
  • Case Studies : In vitro studies demonstrated that similar compounds showed IC50 values in the micromolar range against breast cancer cells (MCF-7) and lung cancer cells (A549). The specific activity of 3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3,4-dihydroquinazolin-4-imine remains to be fully elucidated but is expected to follow this trend due to its structural similarities.

Antimicrobial Activity

Quinazoline derivatives have also been reported to possess antimicrobial properties against various pathogens.

  • Activity Spectrum : Preliminary assays suggest that this compound may exhibit activity against Gram-positive and Gram-negative bacteria as well as fungi.
  • Research Findings : A study involving similar compounds indicated a minimum inhibitory concentration (MIC) of around 32 µg/mL against Staphylococcus aureus, suggesting potential for development as an antimicrobial agent.

Pharmacokinetics

Understanding the pharmacokinetics of 3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-3,4-dihydroquinazolin-4-imine is crucial for its therapeutic application:

  • Absorption : The lipophilicity indicated by a LogP value around 4 suggests good membrane permeability.
  • Metabolism : The compound may undergo metabolic transformations primarily in the liver, potentially forming active metabolites that contribute to its biological effects.

Toxicological Profile

Safety assessments are critical for any new pharmaceutical candidate:

  • Acute Toxicity Studies : Initial toxicity studies conducted on related compounds have shown no significant adverse effects at doses up to 750 mg/kg in rodent models.
  • Long-term Effects : Further studies are required to evaluate chronic exposure effects and any potential carcinogenicity.

Q & A

Q. What are the key synthetic challenges in preparing this compound, and how can they be methodologically addressed?

The synthesis involves managing steric hindrance from the (2E)-3-phenylprop-2-en-1-yl sulfanyl group and regioselectivity during quinazolinimine ring formation. Key steps include:

  • Protecting group strategies : Use of acid-labile groups (e.g., Boc) for the dimethoxy and sulfanyl substituents to prevent undesired side reactions .
  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the compound from structurally similar byproducts .
  • Reaction optimization : Design of Experiments (DoE) using fractional factorial designs to identify critical variables (e.g., temperature, catalyst loading) .

Q. Which spectroscopic techniques are most effective for structural confirmation and purity assessment?

  • High-resolution mass spectrometry (HRMS) : Q Exactive Orbitrap instruments provide <2 ppm mass accuracy for molecular formula validation .
  • NMR analysis : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm stereochemistry of the (2E)-propenyl group and substitution patterns on the quinazolinimine core .
  • FT-IR : Detection of sulfanyl (C-S) and imine (C=N) functional groups (peaks at 650–700 cm1^{-1} and 1600–1650 cm1^{-1}, respectively) .

Q. How does the compound’s solubility profile influence bioactivity assays?

The compound’s limited aqueous solubility (predicted logP ~4.2) necessitates:

  • Solubilization strategies : Use of DMSO-water mixtures (<5% DMSO) or β-cyclodextrin inclusion complexes for in vitro studies .
  • Biological buffer compatibility : Phosphate-buffered saline (PBS) at pH 7.4 to mimic physiological conditions .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and interaction with biological targets?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the sulfanyl group shows high electron density, making it prone to oxidation .
  • Molecular docking : Simulate binding to kinase targets (e.g., EGFR) using AutoDock Vina. The 2-chlorophenylmethyl group may occupy hydrophobic pockets, while the propenyl sulfanyl group modulates binding affinity .
  • MD simulations : Assess stability of protein-ligand complexes over 100-ns trajectories to validate docking results .

Q. What experimental approaches resolve contradictions in reported bioactivity data across studies?

  • Orthogonal assays : Combine enzymatic inhibition assays (e.g., fluorescence-based) with cellular viability tests (MTT assay) to distinguish direct target effects from cytotoxicity .
  • Structural analogs : Compare activity of derivatives (Table 1) to identify critical substituents. For instance, replacing the propenyl sulfanyl with methylsulfanyl reduces potency by 50% .

Q. Table 1: Structural Analogs and Bioactivity Trends

Compound ModificationIC50_{50} (μM)Solubility (μg/mL)
Propenyl sulfanyl (original compound)0.4512.8
Methylsulfanyl0.9018.2
Para-trifluoromethyl benzyl sulfanyl0.329.5
Data derived from analogs in and .

Q. How can reaction mechanisms for sulfanyl group transformations be elucidated?

  • Isotopic labeling : Use 34S^{34}\text{S}-labeled reagents to track sulfanyl oxidation pathways (e.g., sulfoxide/sulfone formation) via LC-MS .
  • Kinetic studies : Monitor reaction progress under varying pH and oxidant concentrations (e.g., H2_2O2_2) to propose rate-determining steps .

Methodological Considerations for Data Contradictions

Q. How should researchers address discrepancies in synthetic yields reported across laboratories?

  • Standardized protocols : Adopt ICReDD’s reaction condition screening, combining quantum chemical calculations with high-throughput experimentation to identify optimal parameters .
  • Batch-to-batch analysis : Use LC-MS to detect trace impurities (e.g., dimerized byproducts) that may skew yield calculations .

Q. What statistical frameworks are recommended for optimizing reaction conditions?

  • Response Surface Methodology (RSM) : Central Composite Design (CCD) to model interactions between variables (e.g., solvent polarity, temperature) and maximize yield .
  • Machine learning : Train neural networks on historical reaction data to predict optimal conditions for novel derivatives .

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